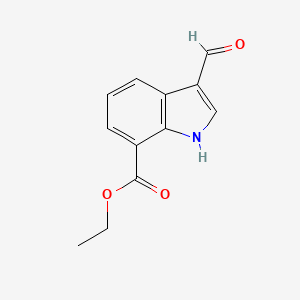

ethyl 3-formyl-1H-indole-7-carboxylate

Description

Significance of Indole (B1671886) Derivatives in Contemporary Chemical Research

The indole scaffold is a cornerstone in heterocyclic chemistry and drug discovery, celebrated for its widespread presence in nature and its remarkable range of biological activities. nih.gov Indole derivatives are integral components of numerous natural products, pharmaceuticals, and agrochemicals. Their significance stems from the indole nucleus's ability to interact with a variety of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov

In medicinal chemistry, the indole motif is considered a "privileged structure" because it serves as a versatile template for designing potent therapeutic agents. nih.gov Researchers have successfully developed indole-based compounds with a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, antidiabetic, and neuroprotective activities. nih.govresearchgate.net For instance, Indole-3-carboxaldehyde, a closely related parent structure, is known to enhance the intestinal epithelial barrier and exhibit anti-inflammatory effects. medchemexpress.com The ability to readily modify the indole ring at various positions allows chemists to fine-tune the steric and electronic properties of the molecule, optimizing its activity and selectivity for specific enzymes or receptors. nih.gov

Rationale for Focused Investigation on Ethyl 3-Formyl-1H-Indole-7-Carboxylate

The focused investigation of this compound is driven by its potential as a highly versatile and specialized building block for the synthesis of complex, high-value molecules. The rationale for its use in advanced organic synthesis is rooted in the unique reactivity conferred by its specific disubstitution pattern.

Firstly, the 3-formyl group is a key functional handle. The aldehyde at the C3 position of the indole ring is reactive and can participate in a wide array of chemical transformations. These include Knoevenagel condensations, Wittig reactions, reductions to an alcohol, and oxidations to a carboxylic acid. researchgate.net This versatility allows for the extension of the molecular framework and the introduction of new functional groups, making it an ideal starting point for constructing more elaborate heterocyclic systems. researchgate.net

Secondly, the 7-ethyl carboxylate group provides an orthogonal site for chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, a crucial linkage in many biologically active compounds. nih.gov The synthesis of indole-2- and 3-carboxamides has been a significant area of research, as these derivatives are potent inhibitors of various enzymes. nih.gov The presence of the ester at the C7 position offers a different vector for molecular elaboration compared to more commonly studied isomers.

The combination of these two functional groups at the 3- and 7-positions creates a unique scaffold. This specific regio-isomeric arrangement is less common in literature than its counterparts, offering chemists an opportunity to explore novel chemical space. Its utility as a synthesis intermediate is underscored by its inclusion in patents for the preparation of more complex pharmaceutical agents. google.com Therefore, this compound is not typically an end-product but rather a critical intermediate for accessing novel molecular architectures with potential applications in pharmacology and materials science.

Table 2: Comparison of Selected Positional Isomers

| Compound Name | Position of Formyl Group | Position of Ethyl Carboxylate | Molecular Formula |

|---|---|---|---|

| Ethyl 3-formyl-1H-indole-7 -carboxylate | 3 | 7 | C₁₂H₁₁NO₃ |

| Ethyl 3-formyl-1H-indole-2 -carboxylate | 3 | 2 | C₁₂H₁₁NO₃ |

| Ethyl 3-formyl-1H-indole-5 -carboxylate | 3 | 5 | C₁₂H₁₁NO₃ |

Table 3: Expected Spectroscopic Features for this compound Note: The following are typical, expected values based on the compound's structure and data from analogous molecules, not experimentally verified data for this specific compound.

| Functional Group | Technique | Expected Observation |

|---|---|---|

| N-H (Indole) | IR Spectroscopy | Sharp peak ~3300 cm⁻¹ |

| C=O (Aldehyde) | IR Spectroscopy | Strong peak ~1650-1680 cm⁻¹ |

| C=O (Ester) | IR Spectroscopy | Strong peak ~1700-1720 cm⁻¹ |

| C-H (Aromatic) | IR Spectroscopy | Peaks ~3000-3100 cm⁻¹ |

| N-H (Indole) | ¹H NMR | Broad singlet, >10 ppm |

| C-H (Aldehyde) | ¹H NMR | Singlet, ~9.8-10.2 ppm |

| C-H (Aromatic) | ¹H NMR | Multiplets, ~7.0-8.5 ppm |

| -OCH₂CH₃ (Ester) | ¹H NMR | Quartet, ~4.2-4.5 ppm (CH₂) |

Properties

IUPAC Name |

ethyl 3-formyl-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)10-5-3-4-9-8(7-14)6-13-11(9)10/h3-7,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTDEDCNVFAAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591638 | |

| Record name | Ethyl 3-formyl-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927181-98-4 | |

| Record name | Ethyl 3-formyl-1H-indole-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927181-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-formyl-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Formyl 1h Indole 7 Carboxylate

Direct Formylation Strategies for Indole-7-Carboxylate Scaffolds

Direct formylation involves the introduction of a formyl (-CHO) group onto a pre-existing ethyl 1H-indole-7-carboxylate molecule. This is an electrophilic substitution reaction, leveraging the electron-rich nature of the indole (B1671886) ring system.

Vilsmeier-Haack Formylation as a Primary Approach

The Vilsmeier-Haack reaction is a widely documented, efficient, and mild method for the formylation of reactive aromatic and heteroaromatic substrates, including indoles. ijpcbs.com The reaction typically employs a Vilsmeier reagent, which is a halomethyleniminium salt generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). ijpcbs.comorganic-chemistry.org

The indole nucleus is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic and therefore the most reactive site. orgsyn.org When ethyl 1H-indole-7-carboxylate is subjected to Vilsmeier-Haack conditions, the electrophilic Vilsmeier reagent is directed to the C3 position, yielding the desired ethyl 3-formyl-1H-indole-7-carboxylate. nih.gov The reaction proceeds through an initial electrophilic attack at C3 to form an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to reveal the aldehyde functionality. organic-chemistry.org This method is often preferred due to its reliability and high yields. For instance, the Vilsmeier-Haack reaction on 5-nitroindole-2-carboxylic acid ethyl ester, a similarly substituted indole, proceeds in a high yield of 95%. nih.gov

Alternative Electrophilic Formylation Reagents and Conditions

While the Vilsmeier-Haack reaction is a primary method, several other electrophilic formylation techniques exist, which can be advantageous in specific contexts to avoid the use of hazardous reagents like POCl₃. acs.org These classical approaches include the Reimer-Tiemann, Rieche, and Duff reactions, though they often require harsh conditions and may have limited functional group tolerance. acs.org

More recent advancements have introduced milder and more versatile formylating systems. These include:

Boron-Catalyzed Formylation : A practical and efficient method uses alkyl orthoesters, such as trimethyl orthoformate (TMOF), as the formyl source with boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst. This approach is scalable and allows for the rapid synthesis of a wide range of C-formylindoles. acs.org

Metal-Catalyzed Formylations : Various transition metals can catalyze the C3-formylation of indoles. For example, a ruthenium(III) chloride-catalyzed reaction uses N-methylaniline as the carbonyl source. researchgate.net Copper-catalyzed systems can employ tetramethylethylenediamine (TMEDA) or dimethyl sulfoxide (B87167) (DMSO) as the carbon source with atmospheric oxygen as the oxidant. researchgate.net

Organocatalytic and Photochemical Methods : To address the limitations of classical methods, organophotoredox and photochemical methodologies have been developed for C3 formylation under mild conditions. acs.org

Table 1: Comparison of Selected Formylation Methods for Indoles

| Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | 0°C to room temp., then aqueous workup | High yields, reliable, well-established ijpcbs.com |

| Boron-Catalyzed | Trimethyl orthoformate, BF₃·OEt₂ | Neat, ambient temperature, short reaction times | Operationally simple, inexpensive reagents acs.org |

| Copper-Catalyzed | TMEDA, CuCl, O₂ (air) | Acetonitrile, elevated temperature | Uses air as a green oxidant researchgate.net |

Convergent and Divergent Synthesis from Indole Precursors

An alternative to direct formylation is the synthesis of the target molecule from indole precursors that are sequentially functionalized. This can involve either forming the 7-carboxylate group on an existing indole or introducing the 3-formyl group onto an indole that already possesses the 7-carboxylate moiety.

Functional Group Interconversions Leading to the 7-Carboxylate

This synthetic strategy begins with an indole derivative bearing a different functional group at the C7 position, which is then chemically converted into the ethyl carboxylate group. For example, a synthesis could start with indole-7-carboxaldehyde (B17374) or 7-methylindole.

Oxidation : If the precursor is indole-7-carboxaldehyde, the aldehyde group can be oxidized to a carboxylic acid (indole-7-carboxylic acid) using standard oxidizing agents.

Esterification : The resulting indole-7-carboxylic acid can then be converted to its corresponding ethyl ester. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). orgsyn.orgmasterorganicchemistry.com This is a reversible equilibrium-driven reaction, and removal of water can drive it to completion. youtube.com Alternatively, the carboxylate can be formed by deprotonating the carboxylic acid with a base like sodium hydroxide (B78521) to form a sodium carboxylate, which then acts as a nucleophile in an Sₙ2 reaction with an ethyl halide. youtube.com

Introduction of the 3-Formyl Group on Pre-functionalized Indoles

This approach is one of the most common and logical pathways, starting with the readily available ethyl 1H-indole-7-carboxylate. The indole ring is an electron-rich heterocycle, and electrophilic substitution reactions, such as formylation, occur preferentially at the C3 position. orgsyn.org

The Vilsmeier-Haack reaction described in section 2.1.1 is the quintessential example of this strategy. The presence of the electron-withdrawing ethyl carboxylate group at the C7 position on the benzene (B151609) portion of the indole may slightly deactivate the ring towards electrophilic attack compared to unsubstituted indole, but the strong nucleophilicity of the C3 position within the pyrrole (B145914) ring ensures that formylation still proceeds with high regioselectivity at this site. nih.gov Catalytic versions of the Vilsmeier-Haack reaction have also been developed, offering milder conditions. orgsyn.org

Methodological Advancements and Optimization in Synthesis

Recent research has focused on developing more efficient, scalable, and environmentally benign methods for the synthesis of functionalized indoles, including this compound.

Key advancements include:

Catalytic Vilsmeier-Haack Reactions : To reduce the stoichiometric use of reagents, catalytic versions of the Vilsmeier-Haack formylation have been explored. For example, a P(III)/P(V)=O cycle has been utilized to enable a catalytic Vilsmeier-Haack-type reaction that proceeds under mild conditions and tolerates various functional groups, including esters. orgsyn.org

Greener Formylation Methods : There is a growing emphasis on avoiding hazardous reagents like POCl₃. Iron-catalyzed C3-formylation using formaldehyde (B43269) and aqueous ammonia (B1221849) with air as the oxidant represents a greener alternative. researchgate.net Similarly, methods using DMSO as a carbon source or employing organocatalysis or photocatalysis align with the principles of sustainable chemistry. acs.orgresearchgate.net

Flow Chemistry : For large-scale and on-demand production, flow chemistry offers significant advantages. Assembled flow-based systems have been used for the rapid scale-up of indole-3-carboxylic ester synthesis, demonstrating high throughput and enabling easier downstream processing. beilstein-journals.org This technology allows for precise control over reaction parameters, enhancing safety and efficiency.

These advancements provide more sustainable and scalable routes to this compound and other valuable indole derivatives.

Catalytic Approaches in Formylation and Indole Functionalization

The formylation of indoles, particularly at the electron-rich C-3 position, can be achieved through various catalytic methods. These approaches offer advantages over classical stoichiometric reactions in terms of efficiency, selectivity, and milder reaction conditions.

One of the most well-documented methods for the formylation of aromatic and heteroaromatic substrates is the Vilsmeier-Haack reaction . This reaction typically utilizes a reagent prepared from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent then attacks the indole ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the corresponding aldehyde. While the classical Vilsmeier-Haack reaction is often performed using stoichiometric amounts of reagents, recent advancements have led to the development of catalytic versions. For instance, a catalytic Vilsmeier-Haack type formylation of indoles has been reported, which is enabled by a P(III)/P(V)=O cycle. This catalytic approach allows for the reaction to proceed under mild conditions and is tolerant of various functional groups.

Iron-catalyzed C3-formylation represents another significant advancement. An efficient method employs ferric chloride (FeCl₃) as an inexpensive and non-toxic catalyst. This procedure utilizes formaldehyde and aqueous ammonia, with air serving as the oxidant, to achieve C3-selective formylation of both free (N-H) and N-substituted indoles in good yields. The reaction is operationally simple and avoids the use of environmentally harmful reagents like POCl₃.

Photoredox catalysis has also emerged as a powerful tool for indole formylation. A visible-light-mediated C-3 formylation of indoles has been developed using eosin (B541160) Y as a photoredox catalyst. This method uses tetramethylethylenediamine (TMEDA) as the carbon source and air as the oxidant under mild conditions, offering a green and efficient alternative to traditional techniques. More recently, a red-light-mediated C-3 formylation of indoles has been disclosed, utilizing a helical carbenium ion as a photocatalyst.

Furthermore, palladium-catalyzed C-H functionalization reactions have been extensively studied for the modification of the indole core. While often employed for arylation or other C-C bond formations, these methods highlight the utility of transition metal catalysis in activating specific C-H bonds of the indole ring. Directing groups at various positions on the indole can guide the catalyst to a specific site, allowing for regioselective functionalization. For instance, a formyl group at the C3-position can direct C4-arylation.

| Catalytic Method | Catalyst | Reagents | Key Features |

| Catalytic Vilsmeier-Haack | 3-Methyl-1-phenyl-2-phospholene 1-oxide | DMF-d7, DEBM, PhSiH₃ | Mild conditions, P(III)/P(V)=O cycle, suitable for deuterated aldehydes. |

| Iron-Catalyzed Formylation | Ferric chloride (FeCl₃) | Formaldehyde, aqueous ammonia, air | Inexpensive, non-toxic catalyst, avoids harsh reagents. |

| Visible-Light Photoredox Catalysis | Eosin Y | TMEDA, air | Green and efficient, mild conditions, avoids metal catalysts. |

| Red-Light Photoredox Catalysis | Helical carbenium ion | 2,2-dimethoxy-N,N-dimethylethanamine | Utilizes low-energy red light. |

| Palladium-Catalyzed C-H Functionalization | Pd(II) catalysts | Various coupling partners | High regioselectivity guided by directing groups. |

Regioselective Synthesis of 3-Formyl-1H-Indole-7-Carboxylates

The synthesis of this compound necessitates control over the regioselectivity of the formylation reaction. The indole ring is inherently nucleophilic, with the C-3 position being the most electron-rich and sterically accessible site for electrophilic substitution. This inherent reactivity profile generally ensures that formylation occurs preferentially at the C-3 position.

In the context of ethyl 1H-indole-7-carboxylate as the starting material, the electrophilic substitution, such as the Vilsmeier-Haack reaction, is expected to proceed with high regioselectivity at the C-3 position. The ester group at the C-7 position is an electron-withdrawing group, which deactivates the benzene portion of the indole ring towards electrophilic attack. This deactivation further enhances the intrinsic preference for electrophilic substitution on the pyrrole ring, specifically at the C-3 position.

The use of directing groups can also play a crucial role in controlling the regioselectivity of C-H functionalization reactions on the indole nucleus. However, for a simple formylation, the natural electronic properties of the indole ring system, further biased by the C-7 ester, are typically sufficient to ensure the desired C-3 regioselectivity.

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like indoles. The development of sustainable methods for the preparation of this compound focuses on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Microwave-assisted synthesis has been shown to be a rapid, environmentally friendly, and efficient methodology for the synthesis of organic compounds, including indole derivatives. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.

The use of environmentally benign catalysts is a cornerstone of green chemistry. The aforementioned iron-catalyzed formylation is a prime example, as it utilizes a cheap, abundant, and non-toxic metal catalyst. This approach avoids the use of phosphorus oxychloride, a corrosive and hazardous reagent commonly used in the Vilsmeier-Haack reaction.

Visible-light photoredox catalysis offers another green alternative by harnessing light energy to drive chemical reactions under mild conditions. These reactions often use air as a sustainable oxidant and can be performed in environmentally friendly solvents. The use of visible light, as opposed to UV irradiation, is also more energy-efficient and less damaging to the reacting molecules.

Solvent-free and water-mediated reactions are also highly desirable from a green chemistry perspective. Performing reactions in water or without a solvent can significantly reduce the amount of volatile organic compounds (VOCs) released into the environment. While not specifically detailed for the target molecule, the development of such protocols for indole functionalization is an active area of research. For instance, the synthesis of bis(indolyl)methanes has been successfully achieved "on-water".

| Green Chemistry Approach | Example/Method | Sustainability Benefits |

| Microwave-Assisted Synthesis | General synthesis of indole derivatives | Reduced reaction times, increased energy efficiency. |

| Environmentally Benign Catalysis | Iron-catalyzed formylation | Use of a cheap, non-toxic, and abundant metal catalyst; avoids hazardous reagents like POCl₃. |

| Photoredox Catalysis | Eosin Y-catalyzed visible-light formylation | Mild reaction conditions, use of air as an oxidant, avoids harsh chemicals. |

| Alternative Reaction Media | "On-water" synthesis of bis(indolyl)methanes | Reduces reliance on volatile organic solvents. |

By integrating these catalytic, regioselective, and sustainable approaches, the synthesis of this compound can be achieved in an efficient and environmentally responsible manner, paving the way for its application in the development of novel pharmaceuticals and other valuable chemical entities.

Reaction Chemistry and Derivatization of Ethyl 3 Formyl 1h Indole 7 Carboxylate

Reactivity Profile of the Indole (B1671886) Nucleus

The indole core is an aromatic heterocyclic system characterized by a benzene (B151609) ring fused to a pyrrole (B145914) ring. researchgate.net The delocalization of the nitrogen lone pair into the ring system makes it π-electron rich and highly reactive towards electrophiles, particularly at the C-3 position. researchgate.netresearchgate.netbhu.ac.in However, in ethyl 3-formyl-1H-indole-7-carboxylate, the presence of two strong electron-withdrawing groups (EWG), the formyl group at C-3 and the ethyl carboxylate group at C-7, significantly modifies this inherent reactivity.

The indole ring is generally highly susceptible to electrophilic attack, with the C-3 position being the most nucleophilic site. researchgate.net In the case of this compound, this primary site of reactivity is already occupied. Furthermore, the two electron-withdrawing groups deactivate the entire ring system towards electrophilic aromatic substitution (EAS). The formyl group at C-3 and the carboxylate at C-7 reduce the electron density of both the pyrrolic and benzenoid portions of the indole nucleus.

Should an EAS reaction be forced under harsh conditions, the substitution pattern would be governed by the directing effects of the existing substituents and the inherent reactivity of the indole ring positions. With the C-3 position blocked, the C-2 position is often the next most favored site for electrophilic attack in many indole derivatives. researchgate.net However, the deactivating nature of the substituents on this compound makes such reactions challenging and not commonly reported.

Nucleophilic substitution reactions are generally uncommon for the electron-rich indole nucleus. pharmaguideline.com Direct displacement of ring-bound hydrogen atoms by nucleophiles is rare. However, the presence of strong electron-withdrawing groups, particularly on the benzenoid ring, can render the indole system susceptible to nucleophilic attack. sci-hub.se For this compound, the ethyl carboxylate group at C-7 sufficiently lowers the electron density of the benzene portion of the ring, potentially allowing for nucleophilic addition or substitution reactions at positions C-4, C-5, or C-6. sci-hub.se These reactions, known as nucleophilic aromatic substitution (SNAr), would require a potent nucleophile and typically proceed via a Meisenheimer complex intermediate. Specific documented examples of such reactions on this particular substrate remain scarce in the literature.

The nitrogen atom of the indole ring possesses a moderately acidic proton (pKa ≈ 17 in DMSO) and can be deprotonated by a sufficiently strong base to form the indolyl anion. researchgate.net This anion is a potent nucleophile and readily reacts with various electrophiles, allowing for functionalization at the N-1 position. researchgate.netresearchgate.net This is a common and versatile strategy for modifying indole derivatives.

Common bases used for the deprotonation include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and butyllithium (B86547) (n-BuLi). bhu.ac.in The resulting anion can then be treated with alkylating or acylating agents to introduce a wide range of substituents.

N-Alkylation: This involves the reaction of the indolyl anion with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. This strategy is widely used to synthesize N-alkylindole derivatives. google.commdpi.com

N-Acylation: This is achieved by reacting the indolyl anion with acylating agents such as acid chlorides or anhydrides. acgpubs.orgtnstate.edunih.gov Direct acylation using a carboxylic acid in the presence of boric acid has also been reported for indole itself. clockss.org

The table below summarizes typical N-functionalization reactions applicable to the indole nucleus, based on procedures reported for similar indole substrates.

| Reaction Type | Reagents and Conditions | Product Type | Reference Example Substrate | Citation |

|---|---|---|---|---|

| N-Alkylation | 1. Base (e.g., KOH, NaH) in a suitable solvent (e.g., Acetone, DMF) 2. Alkyl halide (e.g., Benzyl chloride, Allyl bromide) | N-Alkyl Indole Derivative | Ethyl indol-2-carboxylate | mdpi.com |

| N-Benzylation | Dibenzyl carbonate, DABCO (catalyst), DMA, 135 °C | N-Benzyl Indole Derivative | Indole-3-carbonitrile | google.com |

| N-Acetylation | Acetyl chloride, Triethylamine, Piperidine (B6355638) | N-Acetyl Indole Derivative | Indole-3-carboxaldehyde derivatives | acgpubs.org |

| N-Acetylation | Acetic anhydride, Pyridine, 60 °C | N-Acetyl Indole Derivative | Ethyl 1H-indole-3-carboxylate | tnstate.edunih.gov |

Transformations of the 3-Formyl Group

The aldehyde functionality at the C-3 position is a versatile handle for a multitude of chemical transformations, particularly for the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are central to the derivatization of this compound for various applications.

The electrophilic carbon atom of the formyl group readily reacts with a variety of carbon nucleophiles.

Knoevenagel Condensation: This is a widely employed reaction for indole-3-carboxaldehydes. acgpubs.org It involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate, nitromethane), typically catalyzed by a weak base like piperidine or ammonia (B1221849). researchgate.netamazonaws.comacgpubs.org This reaction leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products.

Wittig Reaction: The Wittig reaction provides another powerful method for C-C double bond formation by reacting the aldehyde with a phosphorus ylide (a Wittig reagent). This reaction is highly versatile and can be used to introduce a wide range of substituents. The reaction of pyrrole-3-carboxaldehydes with fumaronitrile (B1194792) and a trialkylphosphine is an example of a Wittig-type process used to construct indole precursors. nih.gov

Aldol Condensation: The 3-formyl group can, in principle, undergo Aldol-type reactions with enolates derived from ketones or other aldehydes, although this is less commonly documented for complex indole substrates compared to the Knoevenagel condensation.

The following table details examples of Knoevenagel condensations performed on indole-3-carboxaldehyde, which are representative of the reactivity of the title compound.

| Active Methylene Compound | Catalyst/Conditions | Product Structure | Citation |

|---|---|---|---|

| Nitromethane | Acetic acid, Piperidine | 3-(2-Nitrovinyl)-1H-indole | acgpubs.org |

| Malononitrile | Acetic acid, Piperidine | 2-(1H-Indol-3-ylmethylene)malononitrile | acgpubs.org |

| Diethyl malonate | Acetic acid, Piperidine | Diethyl 2-(1H-indol-3-ylmethylene)malonate | acgpubs.org |

| Imidazolidine-2,4-dione (Hydantoin) | Basic conditions | 5-((1H-indol-3-yl)methylene)imidazolidine-2,4-dione | amazonaws.com |

| Rhodanine derivatives | NaOAc/AcOH, reflux | Aplysinopsin analogues | researchgate.netznaturforsch.com |

The carbonyl group of the 3-formyl substituent readily undergoes condensation reactions with primary amines and their derivatives to form new carbon-nitrogen double bonds.

Imine Formation: Reaction with primary amines yields imines, also known as Schiff bases. These are often intermediates in more complex reactions but can also be stable, isolable products. For instance, the reaction of ethyl 3-formyl-1H-indole-2-carboxylates with substituted anilines gives the corresponding ethyl 3-(N-aryliminomethyl)-1H-indole-2-carboxylates. nih.gov

Hydrazone Formation: Condensation with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) affords hydrazones. This reaction is frequently used in the synthesis of various heterocyclic systems and biologically active molecules. nih.govnih.gov

Oxime Formation: The reaction with hydroxylamine (B1172632) (typically from hydroxylamine hydrochloride) produces oximes. mdpi.com Indole-3-carboxaldehyde oximes can exist as syn and anti isomers and are valuable intermediates in organic synthesis. mdpi.comresearchgate.net

The table below provides examples of these C-N bond-forming reactions.

| Reagent | Reaction Type | Product Type | Reference Example Substrate | Citation |

|---|---|---|---|---|

| Substituted Anilines | Imine Formation | N-Arylimine | Ethyl 3-formyl-5-halo-1H-indole-2-carboxylates | nih.gov |

| Hydrazine Hydrate | Hydrazone Formation | Hydrazone (often cyclizes) | Ethyl 3-formyl-substituted-1H-indole-2-carboxylates | nih.gov |

| Substituted Hydrazines | Hydrazone Formation | N-Substituted Hydrazone | N-alkyl-1H-indole-3-carboxaldehyde | nih.gov |

| Hydroxylamine Hydrochloride | Oxime Formation | Oxime | N-substituted indole-3-carboxaldehydes | mdpi.com |

Reduction and Oxidation Pathways of the Aldehyde Moiety

The aldehyde group at the C3 position is a versatile handle for various synthetic manipulations, readily undergoing both reduction and oxidation reactions to furnish a range of important derivatives.

Reduction: The formyl group can be selectively reduced to a primary alcohol, yielding ethyl 3-(hydroxymethyl)-1H-indole-7-carboxylate. This transformation is typically achieved using mild reducing agents to avoid concomitant reduction of the ethyl ester. Subsequent reactions of the resulting alcohol can lead to a variety of other functional groups.

Oxidation: Conversely, the aldehyde can be oxidized to a carboxylic acid, affording 3-carboxy-1H-indole-7-carboxylic acid derivatives. This oxidation can be accomplished using a variety of oxidizing agents. For instance, 1H-indole-3-carbaldehydes can be oxidized to the corresponding carboxylic acids. researchgate.net

Table 1: Representative Transformations of the Aldehyde Moiety

| Reaction Type | Product | Reagents and Conditions | Significance |

|---|---|---|---|

| Reduction | Ethyl 3-(hydroxymethyl)-1H-indole-7-carboxylate | NaBH4, MeOH | Provides access to C3-functionalized indoles with a primary alcohol. |

| Oxidation | 3-Formyl-1H-indole-7-carboxylic acid | KMnO4 or Ag2O | Forms a dicarboxylic acid indole derivative. |

Reactivity of the 7-Ethyl Carboxylate Moiety

The ethyl carboxylate group at the C7 position offers another site for synthetic modification, primarily through hydrolysis, transesterification, and amidation reactions.

The ethyl ester can be readily hydrolyzed under basic conditions to yield the corresponding 3-formyl-1H-indole-7-carboxylic acid. nih.gov This carboxylic acid is a key intermediate for the synthesis of various other derivatives, including amides and other esters. The hydrolysis is typically carried out using aqueous alkali metal hydroxides, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like methanol (B129727) or ethanol (B145695).

Table 2: Conditions for Ester Hydrolysis

| Starting Material | Product | Reagents and Conditions | Reference |

|---|---|---|---|

| This compound | 3-Formyl-1H-indole-7-carboxylic acid | aq. NaOH, EtOH, reflux | nih.gov |

The 7-ethyl carboxylate can undergo transesterification in the presence of an alcohol and a suitable catalyst, allowing for the synthesis of different alkyl esters. More significantly, the carboxylic acid obtained from hydrolysis can be coupled with various amines to form a wide array of amides. nih.gov This amidation is typically facilitated by standard peptide coupling reagents.

Directed C-H Functionalization and Cross-Coupling Reactions

The inherent reactivity of the indole core, modulated by the directing effects of the C3-aldehyde and C7-ester groups, allows for regioselective C-H functionalization and cross-coupling reactions. These modern synthetic methods provide efficient routes to complex indole derivatives.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation of indoles. nih.gov In the context of 3-formyl-1H-indole derivatives, the formyl group can act as a directing group, guiding the arylation to specific positions on the indole ring. While C2 and C3 arylations of indoles are common, directing C-H activation to other positions like C4 and C7 has also been achieved with appropriate directing groups and ligands. nih.govresearchgate.net

Table 3: Palladium-Catalyzed C-H Arylation of Indole Derivatives

| Position of Arylation | Directing Group | Catalyst System | Significance |

|---|---|---|---|

| C4 | C3-Formyl | Pd(OAc)2, AgOAc, HFIP, TFA | Demonstrates the directing effect of the formyl group in C-H functionalization. nih.gov |

| C2 | Decarboxylation of C3-carboxylic acid | Pd(OAc)2, AgOAc, HFIP, TFA | Functionalization of indole-3-carboxylic acid can lead to C2-arylated indoles via decarboxylation. nih.gov |

The regioselectivity of C-H functionalization on the indole nucleus is highly dependent on the directing group and the reaction conditions. For 3-formyl indoles, palladium-catalyzed reactions have shown a preference for C4-arylation. nih.gov This regioselectivity is attributed to the directing effect of the formyl group. In contrast, functionalization at the C2 position can be achieved through different strategies, such as the Catellani reaction, which involves a palladium-catalyzed norbornene-mediated cascade. longdom.org This method allows for the direct functionalization of indoles at the C2 position.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies containing high-resolution ¹H NMR or ¹³C NMR spectra for ethyl 3-formyl-1H-indole-7-carboxylate could be located. Therefore, a detailed analysis of its chemical shifts, coupling constants, and specific carbon resonances is not possible at this time. Furthermore, without primary NMR data, a discussion on the application of two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) for confirming connectivity and stereochemistry remains purely theoretical for this specific compound.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Detailed mass spectrometry analysis, including accurate mass determination and elucidation of fragmentation pathways for this compound, does not appear to be available in the public domain. The molecular formula for this compound is C₁₂H₁₁NO₃, corresponding to a monoisotopic mass of 217.07 g/mol . A high-resolution mass spectrometry (HRMS) analysis would be required to confirm this exact mass, and further fragmentation studies (MS/MS) would be necessary to establish its characteristic breakdown patterns under ionization.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Specific experimental infrared spectra for this compound are not present in the reviewed literature. A hypothetical analysis would predict characteristic vibrational modes, including N-H stretching from the indole (B1671886) ring, C=O stretching from both the aldehyde and the ethyl ester functional groups, and various C-H and C-C stretching and bending vibrations associated with the aromatic and aliphatic portions of the molecule. However, without experimental data, precise vibrational mode assignments cannot be made.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

There is no available literature detailing the ultraviolet-visible absorption spectrum of this compound. The indole chromophore typically exhibits distinct absorption bands corresponding to π→π* electronic transitions. The positions and intensities of these bands would be influenced by the formyl and carboxylate substituents on the benzene (B151609) portion of the indole ring. However, in the absence of experimental data, a specific analysis of the electronic transitions for this compound cannot be provided.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Elucidation

Investigation of Crystal Packing MotifsThe overall arrangement of molecules within the crystal, known as the crystal packing, would be thoroughly investigated. This involves identifying any recurring supramolecular synthons or motifs, such as dimers, chains, or sheets, formed through the previously identified hydrogen bonds and π-stacking interactions. Understanding these packing motifs is fundamental to correlating the molecular structure with the macroscopic properties of the solid, such as its melting point, solubility, and stability.

Without experimental crystallographic data for this compound, the discussions in the subsections above remain hypothetical. The successful crystallization and subsequent X-ray diffraction analysis of this compound would be required to provide the specific details for a comprehensive structural report.

An article focusing on the computational and theoretical studies of "this compound" cannot be generated at this time.

Extensive searches for specific research literature detailing the quantum chemical calculations, molecular dynamics simulations, and photophysical modeling for this compound have not yielded the necessary data to fulfill the request.

While computational studies have been performed on related indole derivatives, such as indole itself, ethyl indole-2-carboxylate, and 3-formyl-1H-indole, the strict requirement to focus solely on this compound prevents the inclusion of information from these other compounds. The specific electronic, conformational, vibrational, and dynamic properties are unique to the precise arrangement of functional groups in the target molecule, and data from other isomers or analogues cannot be used to accurately describe it.

Therefore, due to the absence of published research dedicated to the specific computational analyses outlined in the prompt for this compound, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided structure and constraints.

Computational Chemistry and Theoretical Studies

Theoretical Insights into Electrochemical Properties

Computational and theoretical studies focused specifically on the electrochemical properties of ethyl 3-formyl-1H-indole-7-carboxylate are not extensively available in the current body of scientific literature. While experimental electrochemical studies on variously substituted indole (B1671886) derivatives have been conducted, detailed theoretical predictions of parameters such as HOMO/LUMO energies, ionization potential, electron affinity, and redox potentials for this specific molecule are not documented in the reviewed sources.

General quantum chemical studies on the indole nucleus and its derivatives provide a foundational understanding of their electronic structure. rsc.orgnih.gov For instance, Density Functional Theory (DFT) has been effectively used to calculate the electronic structure and predict the oxidation potentials of substituted indoles, showing good agreement with experimental data. rsc.org Such studies indicate that the electrochemical behavior of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. Electron-withdrawing groups, such as the formyl and carboxylate groups present in this compound, are generally expected to increase the oxidation potential by lowering the energy of the Highest Occupied Molecular Orbital (HOMO).

The frontier molecular orbitals, HOMO and LUMO (Lowest Unoccupied Molecular Orbital), are crucial in determining the electrochemical characteristics of a molecule. The HOMO energy is related to the ease of oxidation (electron-donating ability), while the LUMO energy corresponds to the ease of reduction (electron-accepting ability). The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and reactivity. researchgate.net For related heterocyclic compounds, DFT calculations have been employed to determine these quantum chemical parameters, providing insights into their reactivity and potential applications. materialsciencejournal.org

In the absence of specific data for this compound, a hypothetical data table based on general knowledge of substituted indoles is presented below for illustrative purposes. It is important to note that these values are not derived from specific computational studies on the target molecule and should be considered as estimations that would require validation through dedicated theoretical calculations.

Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Estimated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital, related to the ionization potential and susceptibility to oxidation. |

| ELUMO | -1.5 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital, related to the electron affinity and susceptibility to reduction. |

| Energy Gap (ΔE) | 4.5 to 5.5 | Difference between LUMO and HOMO energies, indicating chemical reactivity and kinetic stability. |

| Ionization Potential (I) | 6.5 to 7.5 | The minimum energy required to remove an electron from the molecule. Approximated as -EHOMO. |

| Electron Affinity (A) | 1.5 to 2.5 | The energy released when an electron is added to the molecule. Approximated as -ELUMO. |

| Electronegativity (χ) | 4.0 to 5.0 | The tendency of the molecule to attract electrons. Calculated as (I + A) / 2. |

Note: The values in this table are hypothetical and intended for illustrative purposes only. They are not based on actual computational results for this compound.

Further theoretical investigations employing methods such as DFT with appropriate basis sets would be necessary to generate accurate and reliable data on the electrochemical properties of this compound. Such studies would provide a deeper understanding of its redox behavior and could guide its application in various fields.

Applications of Ethyl 3 Formyl 1h Indole 7 Carboxylate As a Synthetic Synthon

Strategic Precursor in Complex Natural Product Synthesis (e.g., Indole (B1671886) Alkaloids)

The indole nucleus is a common structural motif in a vast array of natural products, particularly in the large family of indole alkaloids, many of which exhibit significant biological activity. Ethyl 3-formyl-1H-indole-7-carboxylate serves as a valuable starting material in the synthesis of these complex molecules. The formyl group can be readily converted into other functional groups or used in condensation reactions to build upon the indole core, while the ester group provides a handle for further modifications or can be a key feature of the target molecule.

While specific, publicly documented total syntheses of major indole alkaloids commencing from this compound are not extensively reported, its structural features make it an ideal candidate for such endeavors. The general strategy involves utilizing the C3-formyl group for chain extension or cyclization reactions, which are pivotal steps in the assembly of the intricate ring systems characteristic of many indole alkaloids.

Scaffold for the Construction of Diverse Heterocyclic Systems

The reactivity of the formyl and ester groups in this compound makes it a powerful tool for the synthesis of a variety of heterocyclic structures.

Synthesis of Novel Fused Polycyclic Indole Structures

The construction of fused polycyclic systems containing an indole core is a significant area of research in medicinal and materials chemistry. This compound can be employed in intramolecular cyclization reactions to generate novel fused ring systems. For instance, the formyl group can react with a nucleophilic center introduced elsewhere on the molecule to form a new ring fused to the indole backbone. While detailed studies on this specific compound are limited, related indole-3-carboxaldehydes are known to participate in reactions leading to the formation of complex polycyclic structures.

Development of Indole-Based Ligands for Catalysis

Indole-containing ligands have found applications in transition metal catalysis due to their unique electronic and steric properties. The functional groups on this compound can be elaborated to create sophisticated ligand architectures. The formyl group, for example, can be converted into an imine or an amine, which can then coordinate to a metal center. The ester group can also be modified to introduce additional donor atoms. There is potential for the development of novel catalysts for a range of organic transformations based on ligands derived from this indole scaffold, although specific examples are not yet prevalent in the literature.

Role in Advanced Materials Science Research

The inherent photophysical properties of the indole ring system make it an attractive component for the design of advanced organic materials.

Development of Fluorescent and Photoswitchable Organic Materials

Indole derivatives are known to exhibit fluorescence, and their emission properties can be tuned by the introduction of various substituents. The electron-withdrawing nature of the formyl and carboxylate groups on this compound can influence the electronic transitions within the molecule, potentially leading to interesting photophysical properties. By chemically modifying these functional groups, it is conceivable to create novel fluorescent probes or photoswitchable molecules where the optical properties can be controlled by external stimuli.

Investigation in Organic Electronics and Nonlinear Optics

Organic molecules with extended π-conjugated systems and donor-acceptor functionalities are of great interest in the fields of organic electronics and nonlinear optics. The indole ring acts as an electron-rich system, while the formyl and ester groups are electron-withdrawing. This push-pull electronic structure is a key design principle for materials with large nonlinear optical responses. Further derivatization of this compound to extend the conjugation or enhance the donor-acceptor character could lead to the development of new materials for applications in optical data storage, processing, and other advanced technologies. However, dedicated research focusing on this specific compound in these areas is still emerging.

Q & A

Q. What are the optimal synthetic routes for ethyl 3-formyl-1H-indole-7-carboxylate, and how can reaction conditions be optimized using statistical design?

- Methodological Answer: this compound can be synthesized via formylation of ethyl 1H-indole-7-carboxylate using Vilsmeier-Haack conditions (POCl₃/DMF). To optimize yield and purity, employ factorial design to test variables such as temperature, reaction time, and stoichiometry. For example, a 2³ factorial design can identify significant factors affecting formylation efficiency . Post-synthesis, monitor reaction progress via TLC and confirm structure using ¹H/¹³C NMR and FTIR. Compare melting points with literature values (e.g., similar indole esters in ) to assess purity .

Q. What spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer: Use a combination of ¹H NMR (to confirm formyl proton at δ ~9.8–10.2 ppm and ester carbonyl at δ ~4.3–4.5 ppm for -OCH₂CH₃) and ¹³C NMR (ester carbonyl at ~165–170 ppm). IR spectroscopy can validate the formyl group (C=O stretch at ~1680–1720 cm⁻¹). For crystallographic confirmation, grow single crystals via slow evaporation in ethanol or DCM and solve the structure using SHELX software (SHELXL for refinement, SHELXS for solution) . Cross-reference unit cell parameters with analogous indole derivatives (e.g., mthis compound in ) to verify lattice consistency.

Q. How can this compound serve as a precursor in multi-component reactions (MCRs) for heterocyclic synthesis?

- Methodological Answer: The formyl group enables participation in MCRs like the Groebke-Blackburn-Bienaymé reaction. For example, react with aminotriazoles and cyanoacetates under microwave irradiation (120°C, DMF, 10 hours) to form triazolopyrimidine derivatives. Monitor intermediates via LC-MS and optimize regioselectivity by adjusting solvent polarity and catalyst (e.g., triethylamine vs. acetic acid) . Compare yields under conventional vs. microwave heating to assess efficiency gains.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction pathways?

- Methodological Answer: Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and reaction pathways for formyl-group transformations. Use software like Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic sites. Validate predictions experimentally: e.g., test nucleophilic attack at the formyl carbon using Grignard reagents or hydride donors. Integrate cheminformatics tools (e.g., ICReDD’s reaction path search) to narrow optimal conditions, reducing trial-and-error experimentation .

Q. What intermolecular interactions govern the crystal packing of this compound, and how can graph set analysis elucidate these patterns?

- Methodological Answer: Analyze hydrogen bonds (e.g., C=O⋯H-N between formyl/indole NH groups) and π-π stacking (indole rings) using Mercury software. Apply Etter’s graph set notation (e.g., for dimeric H-bond motifs) to classify interactions . Compare with structurally similar compounds (e.g., ethyl indole-2-carboxylate in ) to identify conserved vs. unique motifs. Use Hirshfeld surface analysis to quantify interaction contributions (e.g., % H-bonding vs. van der Waals).

Q. How can this compound be leveraged in structure-activity relationship (SAR) studies for antimicrobial agents?

- Methodological Answer: Derive analogs via condensation (e.g., Schiff bases with primary amines) or reduction (e.g., formyl to hydroxymethyl). Screen against bacterial strains (e.g., S. aureus, E. coli) using MIC assays. Correlate substituent electronic properties (Hammett σ values) with activity trends. For advanced SAR, perform molecular docking (e.g., AutoDock Vina) to predict binding to target enzymes (e.g., bacterial dihydrofolate reductase). Validate with X-ray co-crystallography of inhibitor-enzyme complexes .

Notes on Data Utilization

- Cross-Referencing: Physicochemical data (e.g., melting points, CAS RNs) should be validated against authoritative databases like PubChem or ChemIDplus, avoiding unreliable sources .

- Experimental Design: Use factorial or Taguchi methods to minimize experimental runs while maximizing data robustness .

- Advanced Tools: Leverage SHELX for crystallography , ICReDD for reaction design , and DFT for computational modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.